4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine
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Overview
Description
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42. This compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further substituted with dimethyl and phenylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine typically involves the reaction of 4,6-dimethyl-2-pyridylboronic acid with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium ethoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar morpholine ring structure but lacking the pyridine and phenylsulfonyl groups.
Phenylsulfonylpyridine: A related compound with a phenylsulfonyl group attached to a pyridine ring but without the morpholine moiety.
Uniqueness
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine is unique due to the combination of its morpholine and pyridine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-12-14(2)18-17(19-8-10-22-11-9-19)16(13)23(20,21)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJKPDFNMSLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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